molecular formula C12H18N4O B2844562 Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide CAS No. 856437-43-9

Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide

Cat. No. B2844562
M. Wt: 234.303
InChI Key: VOOXYDHHAXCARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine-2-carboxylic acid, also known as picolinic acid, is an organic compound and a derivative of pyridine. It is an isomer of nicotinic acid, which is a form of vitamin B3. Piperazine is a cyclic organic compound that is mainly used in the manufacture of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring (a six-membered ring with 5 carbon atoms and one nitrogen atom), the piperazine ring (a six-membered ring with 4 carbon atoms and 2 nitrogen atoms), and the amide functional group (consisting of a carbonyl group (C=O) and a nitrogen atom) .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. Generally, pyridine compounds can participate in electrophilic and nucleophilic substitution reactions, and amides can be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, pyridine compounds are polar and can participate in hydrogen bonding. Amides are also polar and can form hydrogen bonds with water, making them generally soluble in water .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit variable and modest activity against bacteria and fungi, showing potential as antimicrobial agents. The synthesis involves 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to the formation of amide derivatives with potential biological activity (Patel, Agravat, & Shaikh, 2011).

Supramolecular Complexes

Research on the reconfigurable exteriors and chameleon-like behavior of tautomers at the co-crystal–salt boundary has employed pyridine derivatives, including those similar to pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide. These studies contribute to our understanding of crystal engineering, showcasing how pyridines can disrupt hydrogen-bonded dimers within parent drug crystals and facilitate the formation of both co-crystals and salts (Elacqua et al., 2013).

Vasodilation Properties

Derivatives of pyridine-2-carboxylic acid have been prepared and screened for vasodilation activity. Notably, compounds have shown remarkable potency in inducing vasodilation, suggesting potential applications in treating cardiovascular diseases. This indicates the utility of these derivatives in medicinal chemistry, particularly for cardiovascular therapeutics (Girgis et al., 2008).

Safety And Hazards

The safety and hazards of this compound would depend on its specific structure and properties. Generally, care should be taken when handling pyridine compounds, as many of them are toxic and can be harmful if ingested, inhaled, or come into contact with the skin .

Future Directions

The future research directions would depend on the specific biological activity of this compound. Pyridine derivatives are widely studied in medicinal chemistry due to their diverse biological activities, and piperazine is a common scaffold in pharmaceuticals . Therefore, this compound could potentially be of interest in the development of new therapeutic agents.

properties

IUPAC Name

N-(2-piperazin-1-ylethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c17-12(11-3-1-2-4-14-11)15-7-10-16-8-5-13-6-9-16/h1-4,13H,5-10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOXYDHHAXCARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide

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